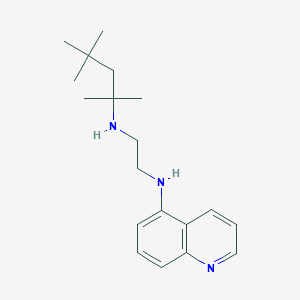
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is a synthetic organic compound that features a quinoline moiety and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated using 2,4,4-trimethylpentan-2-yl halide under basic conditions to introduce the branched alkyl chain.
Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated quinoline with ethane-1,2-diamine under reductive amination conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: As a probe for studying biological systems involving quinoline derivatives.
Medicine: Potential use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry.
2,4,4-Trimethylpentan-2-ylamine: A branched alkylamine with applications in organic synthesis.
Ethane-1,2-diamine: A common diamine used in the synthesis of various organic compounds.
Uniqueness
N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is unique due to the combination of the quinoline moiety and the branched alkyl chain, which may confer specific properties such as enhanced binding affinity or selectivity in biological systems.
Properties
CAS No. |
627519-58-8 |
|---|---|
Molecular Formula |
C19H29N3 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-quinolin-5-yl-N'-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C19H29N3/c1-18(2,3)14-19(4,5)22-13-12-21-17-10-6-9-16-15(17)8-7-11-20-16/h6-11,21-22H,12-14H2,1-5H3 |
InChI Key |
BBPWFPPRJAYRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCCNC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















